N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety at position 5 and a 4-methoxybenzamide group at position 2. This structure combines electron-rich aromatic systems (benzodioxin and methoxybenzamide) with the oxadiazole ring, a scaffold known for its metabolic stability and pharmacological relevance. The 4-methoxy group on the benzamide may influence solubility and bioavailability .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)16(22)19-18-21-20-17(26-18)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRPZFFIFYLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides
Procedure :
- Intermediate 1 : 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid hydrazide is prepared by refluxing the corresponding methyl ester with hydrazine hydrate in ethanol.
- Cyclization : The hydrazide reacts with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring.
Reaction Conditions :
- Solvent: Dry toluene or dichloromethane.
- Temperature: 80–110°C for 4–8 hours.
- Yield: 55–70% after recrystallization.
Mechanism : The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by intramolecular cyclization and elimination of HCl.
Oxidative Cyclization of Thiosemicarbazides
Procedure :
- Intermediate 2 : 2,3-Dihydro-1,4-benzodioxin-6-carbothioamide is synthesized by treating the hydrazide with carbon disulfide (CS₂) in alkaline conditions.
- Oxidation : Hydrogen peroxide (H₂O₂) or iodine (I₂) oxidizes the thiosemicarbazide to the oxadiazole.
Advantages : Higher regioselectivity and reduced side products compared to POCl₃-mediated cyclization.
Amidation with 4-Methoxybenzoyl Chloride
The final step involves coupling the oxadiazole-amine intermediate with 4-methoxybenzoyl chloride:
Procedure :
- Activation : 4-Methoxybenzoic acid is converted to its acyl chloride using SOCl₂ or oxalyl chloride.
- Coupling : The acyl chloride reacts with 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine in pyridine or triethylamine (Et₃N) as a base.
Reaction Optimization :
- Solvent : Anhydrous THF or dichloromethane.
- Temperature : 0°C to room temperature.
- Yield : 60–75% after column chromatography.
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent advances utilize Ugi-4CR (four-component reaction) followed by cyclization to assemble the oxadiazole and benzodioxin units in a single pot.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and coupling steps:
- Oxadiazole Formation : 15 minutes at 60% power vs. 8 hours conventionally.
- Amidation : 10 minutes at 100°C with 90% yield.
Characterization and Analytical Data
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.72–7.68 (d, 2H, benzodioxin-H), 7.45–7.40 (m, 2H, oxadiazole-H), 6.95–6.90 (d, 2H, methoxybenzamide-H), 4.35 (s, 4H, –OCH₂CH₂O–), 3.85 (s, 3H, –OCH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (oxadiazole ring).
Chromatographic Purity :
Challenges and Optimization Strategies
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzodioxins.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
Compounds from the same structural family, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains (e.g., S. aureus, E. coli) with low cytotoxicity (hemolytic activity <15%) .
Enzyme Inhibition
The target compound’s methoxy group may improve metabolic stability compared to analogs with labile sulfonamide groups.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acylating agents to generate oxadiazole and benzamide moieties. The general synthetic pathway includes:
- Formation of the Benzodioxin Derivative : The precursor is synthesized from 2,3-dihydrobenzo[1,4]dioxin.
- Oxadiazole Formation : Reaction with hydrazine derivatives leads to the formation of the oxadiazole ring.
- Benzamide Coupling : The final step involves acylation with 4-methoxybenzoyl chloride.
Structural Characteristics
The molecular formula for this compound is . Its structure features a benzodioxin core linked to an oxadiazole and a methoxy-substituted benzamide.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxicity:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HCT 116 | 3.7 | Compared to Doxorubicin (IC50 = 0.5 µM) |
| MCF-7 | 1.2 | Higher potency than Etoposide (IC50 = 5 µM) |
| HEK 293 | 5.3 | Moderate activity |
The compound demonstrated selective activity towards MCF-7 cells with an IC50 value of 1.2 µM, indicating its potential as a targeted therapeutic agent in breast cancer treatment .
Enzyme Inhibition
The compound has been screened for its inhibitory potential against key enzymes involved in metabolic disorders:
- α-glucosidase : An enzyme linked to Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Associated with Alzheimer's Disease (AD).
Preliminary results suggest that it possesses moderate inhibitory activity against these enzymes, which may contribute to its therapeutic applications in managing T2DM and AD .
Antioxidant Activity
In addition to its antiproliferative properties, the compound has exhibited antioxidant activity. It was tested using standard assays (DPPH and ABTS), showing significant radical scavenging ability comparable to known antioxidants like butylated hydroxytoluene (BHT) .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The study reported a reduction in tumor size and improved survival rates among treated groups compared to controls. This underscores the potential of this compound as a lead candidate for further development in oncology .
Q & A
Basic: What are the key synthetic pathways and characterization techniques for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., hydrazide derivatives with benzodioxane-containing carbonyl compounds). Key steps are monitored via thin-layer chromatography (TLC) to track reaction progress. Final purification employs crystallization or column chromatography. Structural confirmation uses infrared (IR) spectroscopy for functional group analysis (e.g., C=O, N-H stretches) and proton nuclear magnetic resonance (¹H-NMR) to verify substituent integration and coupling patterns. Mass spectrometry (MS) validates molecular weight. For analogs, high-performance liquid chromatography (HPLC) ensures purity (>95%) .
Basic: What structural features of this compound are critical to its biological activity?
Answer:
The benzodioxane moiety is associated with enzyme inhibition (e.g., cytochrome P450 modulation), while the 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions with biological targets. The 4-methoxybenzamide group contributes to lipophilicity, influencing membrane permeability. These features are confirmed via X-ray crystallography and molecular docking studies in analogous compounds .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Methodological Approach:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, as seen in benzodioxane derivatives .
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions during cyclocondensation.
- Catalyst Use: Lewis acids (e.g., ZnCl₂) accelerate oxadiazole ring formation.
- Scale-Up Techniques: Continuous flow reactors improve heat/mass transfer for reproducible yields >80% in scaled syntheses .
Advanced: How to resolve contradictions in spectroscopic data during derivative synthesis?
Methodological Approach:
- Cross-Validation: Combine ¹H-NMR, ¹³C-NMR, and 2D-COSY to resolve overlapping peaks in aromatic regions.
- X-ray Diffraction: Resolve ambiguities in stereochemistry (e.g., benzodioxane orientation) via single-crystal analysis.
- Computational Modeling: Compare experimental IR stretches with density functional theory (DFT)-predicted vibrational modes for functional groups .
Advanced: What computational methods elucidate reaction mechanisms for this compound?
Methodological Approach:
- Quantum Chemical Calculations: Use Gaussian or ORCA software to map energy profiles of key steps (e.g., oxadiazole ring closure).
- Reaction Path Search: Implement the artificial force-induced reaction (AFIR) method to identify transition states and intermediates.
- Machine Learning: Train models on experimental datasets (e.g., solvent, temperature) to predict optimal conditions for novel derivatives .
Basic: What purification methods are effective post-synthesis?
Answer:
- Crystallization: Use ethanol/water mixtures to isolate high-purity crystals.
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients separates polar impurities.
- HPLC: Reverse-phase C18 columns resolve closely related analogs with >99% purity for bioassays .
Advanced: How to design derivatives with improved pharmacokinetic profiles?
Methodological Approach:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethyl to enhance metabolic stability.
- Prodrug Strategies: Introduce ester linkages at the benzamide moiety for controlled release.
- In Silico ADMET Prediction: Use SwissADME or ADMETLab to prioritize derivatives with favorable LogP (2–4) and low cytochrome inhibition .
Advanced: What in vitro models validate its therapeutic potential?
Methodological Approach:
- Enzyme Inhibition Assays: Test IC₅₀ values against target enzymes (e.g., COX-2, using fluorometric kits).
- Cell-Based Studies: Use HepG2 or HEK293 cells for cytotoxicity profiling (MTT assay) and Caspase-3 activation for apoptosis induction.
- Molecular Dynamics (MD): Simulate binding stability (RMSD <2 Å) of the compound-enzyme complex over 100 ns trajectories .
Advanced: How to address solubility challenges in biological testing?
Methodological Approach:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance aqueous dispersion.
- pH Adjustment: Prepare buffered solutions (pH 7.4) to mimic physiological conditions .
Advanced: How does substituent variation impact biological activity in analogs?
Methodological Approach:
- SAR Studies: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups at the benzodioxane ring.
- Free Energy Calculations: Compute binding affinities (ΔG) via MM-PBSA to correlate structural changes with activity.
- Kinetic Analysis: Measure kₐₜ/Kₘ ratios to assess enzyme inhibition efficiency. For example, fluoro-substituted analogs show 3-fold higher potency due to enhanced electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
